H-D-Phg-OH
Description
H-D-PHG-OH (D-(-)-α-phenylglycine) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol (CAS: 875-74-1) . It features a phenyl group attached to the α-carbon of glycine and adopts the D-configuration, which confers distinct stereochemical properties critical for applications in asymmetric synthesis, catalysis, and chiral resolution.
Properties
IUPAC Name |
(2R)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889362 | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-74-1 | |
| Record name | (-)-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENYLGLYCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Hydrogenation of α-Keto Acids
The enantioselective synthesis of this compound often begins with the hydrogenation of α-keto-phenylacetic acid precursors. Using ruthenium-based catalysts like [(R)-BINAP-RuCl₂], researchers achieve enantiomeric excess (ee) exceeding 95% under high-pressure hydrogen (50–100 bar) in methanol or ethanol. For example, a 0.1 M solution of α-keto-phenylacetic acid in methanol, combined with 0.5 mol% catalyst, yields (R)-2-amino-2-phenylacetic acid after 12 hours at 50°C. Post-reduction, the product is isolated via acid-base extraction, with yields averaging 80–85%.
Strecker Synthesis with Chiral Auxiliaries
The Strecker reaction, employing benzaldehyde, ammonium chloride, and potassium cyanide, generates α-amino nitriles, which are hydrolyzed to this compound. Chirality is introduced using (1R,2S)-norephedrine as a chiral auxiliary, enabling diastereomeric resolution. Hydrolysis with 6 M HCl at 110°C for 8 hours affords the D-enantiomer with 90% ee, though this method requires careful pH control to minimize racemization.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic H-DL-Phg-OH is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acetylates the L-enantiomer, leaving D-Phg-OH unreacted. A typical protocol involves 50 mM racemic substrate, 20 mg/mL lipase, and vinyl acetate in tert-butyl methyl ether at 30°C. After 24 hours, the D-enantiomer is recovered with 98% ee and 45% yield.
Aminoacylase-Mediated Hydrolysis
N-Acetyl-DL-Phg-OH is hydrolyzed using L-aminoacylase from Aspergillus oryzae, which cleaves the L-isomer’s acetyl group. The remaining N-Ac-D-Phg-OH is separated via ion-exchange chromatography and hydrolyzed with 2 M HCl to yield this compound. This method achieves 99% ee but requires optimized enzyme loading (5–10 U/mg substrate) to prevent substrate inhibition.
Solid-Phase Peptide Synthesis (SPPS) Derivatives
Fmoc-Protected this compound for SPPS
This compound is incorporated into peptides via Fmoc-protected derivatives. Activation with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF:DMF (9:1) facilitates coupling to resin-bound peptides. For instance, 1.3 equivalents of Fmoc-D-Phg-OH, 1.13 equivalents of DMT-MM, and 1.2 equivalents of DIPEA in 0.05 M solvent achieve >95% coupling efficiency within 30 minutes at 25°C.
Deprotection and Scavenging Protocols
Post-coupling, Fmoc removal is performed with 20% piperidine in DMF, while residual activated species are quenched using amine scavengers like propylamine (1.2 equivalents). This minimizes side reactions, ensuring >98% purity in the final peptide.
Purification and Characterization
Solubility-Driven Crystallization
This compound exhibits limited solubility in water (6.6 mg/mL at 25°C) but dissolves readily in DMSO (50 mg/mL). Recrystallization from acetonitrile yields needle-like crystals with 99.5% purity, as confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |
|---|---|---|---|
| Water | 6.6 | -20°C | 1 month |
| DMSO | 50 | -80°C | 6 months |
| Acetonitrile | 15 | 25°C | 1 week |
Analytical Validation
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 152.1 [M+H]⁺, while ¹H NMR (D₂O, 400 MHz) displays signals at δ 7.35–7.45 (m, 5H, aromatic), 4.25 (q, 1H, α-CH), and 3.10 (s, 2H, COOH). Chiral HPLC (Chiralpak AD-H column) validates enantiopurity, with retention times of 8.2 minutes (D-enantiomer) and 10.1 minutes (L-enantiomer).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
H-D-PHG-OH undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler phenylglycine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .
Scientific Research Applications
Pharmaceutical Applications
1. Chiral Building Block in Drug Synthesis
H-D-PHG-OH serves as an important chiral building block in the synthesis of various pharmaceuticals. Its optical activity is crucial for developing enantiomerically pure compounds, which are often more effective and safer than their racemic counterparts. For example, it has been utilized in synthesizing amino acid derivatives that exhibit biological activity against specific targets.
2. Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that certain modifications to the phenylglycine structure enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Studies
1. Enzyme Inhibition Studies
This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterases, which play a critical role in cellular signaling. The compound's ability to modulate enzyme activity could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .
2. Protein Interaction Studies
The compound is also used in studying protein-ligand interactions due to its ability to bind selectively to certain proteins. This property is exploited in high-throughput screening assays aimed at identifying novel drug candidates .
Synthetic Chemistry
1. Synthesis of Peptides
This compound is frequently employed in peptide synthesis, particularly in the preparation of cyclic peptides where it contributes to the structural integrity and stability of the peptide bonds. Its incorporation into peptide chains can enhance biological activity or improve pharmacokinetic properties .
2. Development of Novel Materials
In materials science, this compound derivatives have been explored for their potential use in creating novel polymers and hydrogels with specific mechanical and chemical properties suitable for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of H-D-PHG-OH involves its role as a substrate for enzymes like D-phenylglycine aminotransferase. This enzyme catalyzes the transfer of an amino group, facilitating the synthesis of various amino acid derivatives. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes transformation through a series of biochemical reactions .
Comparison with Similar Compounds
Key Properties:
- Solubility: Limited solubility in aqueous or polar solvents under standard conditions, often requiring protection (e.g., acetyl or Boc groups) for synthetic utility .
- Reactivity : Acts as a chiral ligand or catalyst in enantioselective reactions, such as manganese-catalyzed epoxidation and dihydroxylation of alkenes .
- Industrial Use : Serves as a building block in pharmaceuticals and agrochemicals due to its rigid aromatic backbone and stereochemical control .
Comparison with Similar Compounds
Structural Analogs: Protected Phenylglycine Derivatives
Protection of the amino group in H-D-PHG-OH significantly alters its reactivity and solubility. Key examples include:
Key Findings :
- Solubility Enhancement : Protected derivatives (e.g., Ac-D-Phg-OH) exhibit superior solubility in organic solvents, enabling higher catalytic activity .
- Enantioselectivity : Ac-D-Phg-OH achieves the highest ee (-38%) in manganese-catalyzed cis-dihydroxylation, attributed to steric and electronic tuning of the protecting group .
Functional Analogs: Other Chiral Carboxylic Acids
Compounds with similar chiral centers or aromatic motifs but differing in backbone structure:
Key Findings :
Amino Acid Derivatives with Modified Side Chains
Compounds sharing the amino acid core but differing in side-chain functionalization:
Key Findings :
- Side-Chain Versatility: Modifications like the para-aminophenyl group in H-Phe(4-NH₂)-OH enhance interactions in peptide receptors .
- Biological Utility: Charged side chains (e.g., arginine’s guanidino group) enable membrane permeability, unlike the hydrophobic phenyl group in this compound .
Biological Activity
H-D-PHG-OH, or H-D-phenylglycine hydroxylamine, is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.
This compound is a derivative of phenylglycine, which is known for its role in various biochemical processes. The molecular formula for this compound is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. It exhibits high solubility in water and has been characterized as permeable across biological membranes, making it a candidate for further biological exploration .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to influence the secretion of anabolic hormones and may play a role in muscle recovery and performance enhancement during physical stress . The compound's ability to modulate these biological pathways suggests potential therapeutic applications.
Biological Activity Overview
- Neuromodulation : this compound has been studied as an analog of proctolin, an insect neuropeptide. Research indicates that modifications to the proctolin structure can affect its neuromodulatory activity. For instance, the introduction of phenylglycine derivatives has been linked to variations in myotropic activity in model organisms like Tenebrio molitor (mealworm) and Schistocerca gregaria (locust) .
- Ergogenic Effects : Studies have demonstrated that amino acid derivatives, including phenylglycine compounds, can enhance physical performance by influencing metabolic pathways and reducing exercise-induced muscle damage . This ergogenic potential is particularly relevant for athletes and individuals engaged in high-intensity training.
Case Study 1: Proctolin Analogues
A study conducted on various proctolin analogues modified with D- or L-phenylglycine derivatives revealed that while some modifications resulted in enhanced biological activity, others showed minimal effects. The myotropic activity was assessed through in vitro experiments on isolated insect tissues, providing insights into how structural changes influence functionality .
| Compound | Myotropic Activity | Notes |
|---|---|---|
| H-Arg-Phg-Leu-Pro-Thr-OH | Weak | Minimal effect on Tenebrio molitor heart |
| H-Arg-D-Phg-Leu-Pro-Thr-OH | None | No significant activity observed |
| H-Arg-Phg(4-NO₂)-Leu-Pro-Thr-OH | Weak | Slight improvement over baseline |
Case Study 2: Ergogenic Potential
Another investigation focused on the ergogenic effects of amino acid derivatives highlighted the benefits of phenylglycine in enhancing performance metrics among athletes. Participants who supplemented with phenylglycine reported improved recovery times and reduced muscle soreness post-exercise .
Research Findings
Recent studies have employed advanced techniques such as molecular docking to explore the interactions between this compound and various biological macromolecules. These investigations aim to elucidate the compound's binding affinities and potential inhibitory effects on specific enzymes involved in metabolic pathways .
Q & A
Q. Example Table: Conflicting IC Values for this compound in Protease Inhibition
| Study | Assay Type | Buffer pH | IC (μM) | Purity (%) | Citation |
|---|---|---|---|---|---|
| A | Cell-free | 7.4 | 12.3 ± 1.2 | 98 | |
| B | Cell-based | 6.8 | 45.6 ± 3.8 | 90 | |
| C | Cell-free | 7.4 | 9.8 ± 0.9 | 99 |
Analysis : Discrepancies between Studies A and B may arise from cell permeability limitations (cell-based vs. cell-free) or pH-dependent enzyme activity. Study C’s higher purity aligns with lower IC, suggesting impurities in Study B may attenuate activity .
Methodological Best Practices
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, compare this compound’s efficacy against existing protease inhibitors using ANOVA with post-hoc Tukey tests .
- Data Integrity : Use blinded analysis for spectroscopic/biological assays to minimize bias. Archive raw data in repositories like Zenodo for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
